An In-Depth Technical Guide to 2-Thien-2-ylpyrimidine-5-carboxylic acid (CAS No. 916766-97-7)
An In-Depth Technical Guide to 2-Thien-2-ylpyrimidine-5-carboxylic acid (CAS No. 916766-97-7)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Thien-2-ylpyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging established synthetic methodologies and spectroscopic principles, this document serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Thienopyrimidine Scaffold - A Privileged Motif in Drug Discovery
The fusion of thiophene and pyrimidine rings gives rise to the thienopyrimidine scaffold, a class of heterocyclic compounds that has garnered substantial attention in the field of medicinal chemistry. These structures are recognized as privileged motifs due to their diverse and potent biological activities. The inherent physicochemical properties of the thienopyrimidine core allow for a wide range of chemical modifications, enabling the fine-tuning of pharmacological profiles.
Derivatives of thienopyrimidine have demonstrated a broad spectrum of therapeutic potential, including but not limited to:
-
Anticancer Activity: Exhibiting inhibitory effects on various kinases and other cellular targets implicated in tumorigenesis.
-
Anti-inflammatory Properties: Modulating inflammatory pathways to reduce the severity of inflammatory responses.
-
Antimicrobial Efficacy: Showing activity against a range of bacterial and fungal pathogens.
2-Thien-2-ylpyrimidine-5-carboxylic acid, with its strategic placement of a thiophene ring at the 2-position and a carboxylic acid at the 5-position of the pyrimidine core, represents a key building block for the synthesis of novel drug candidates. The carboxylic acid moiety, in particular, offers a versatile handle for further chemical elaboration, such as amide bond formation, to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key known and predicted properties of 2-Thien-2-ylpyrimidine-5-carboxylic acid.
| Property | Value | Source |
| CAS Number | 916766-97-7 | [1] |
| Molecular Formula | C₉H₆N₂O₂S | [1] |
| Molecular Weight | 206.22 g/mol | [1] |
| Melting Point | 291-295.5 °C | [1] |
| Density (Predicted) | 1.440 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 2.76 ± 0.10 | [1] |
| Boiling Point (Predicted) | 309.7 ± 24.0 °C | [1] |
Synthesis and Mechanistic Insights
While a specific, dedicated synthesis for 2-Thien-2-ylpyrimidine-5-carboxylic acid is not extensively documented in publicly available literature, a robust and highly adaptable synthetic strategy can be proposed based on established methodologies for the preparation of 2-substituted pyrimidine-5-carboxylic esters.[2][3] The following protocol outlines a plausible and scientifically sound approach.
Proposed Synthetic Pathway
The proposed synthesis involves a two-stage process: the formation of the corresponding methyl ester followed by its hydrolysis to the target carboxylic acid. This approach leverages the well-established reactivity of amidinium salts in the construction of the pyrimidine ring.
Caption: Proposed two-stage synthesis of 2-Thien-2-ylpyrimidine-5-carboxylic acid.
Detailed Experimental Protocol (Adapted from a General Procedure)
This protocol is adapted from the general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[2]
Stage 1: Synthesis of Methyl 2-(thiophen-2-yl)pyrimidine-5-carboxylate
-
Preparation of Thiophene-2-carboxamidine hydrochloride: This starting material can be prepared from thiophene-2-carbonitrile via the Pinner reaction.
-
Reaction Setup: To a solution of sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add thiophene-2-carboxamidine hydrochloride (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure methyl 2-(thiophen-2-yl)pyrimidine-5-carboxylate.
Stage 2: Hydrolysis to 2-Thien-2-ylpyrimidine-5-carboxylic acid
-
Reaction Setup: Dissolve the methyl 2-(thiophen-2-yl)pyrimidine-5-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Hydrolysis: Add an excess of sodium hydroxide (e.g., 2-3 eq) and stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC).
-
Work-up and Purification: After the reaction is complete, remove the methanol under reduced pressure. Acidify the remaining aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product, 2-Thien-2-ylpyrimidine-5-carboxylic acid.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and thiophene rings, as well as the carboxylic acid proton.
-
Pyrimidine Protons: The two protons on the pyrimidine ring are expected to appear as singlets in the downfield region, typically between δ 8.5 and 9.5 ppm, due to the electron-withdrawing effect of the nitrogen atoms.
-
Thiophene Protons: The three protons on the thiophene ring will exhibit a characteristic splitting pattern. The proton at the 5'-position will likely be the most downfield of the three, appearing as a doublet of doublets. The protons at the 3' and 4'-positions will also appear as multiplets in the aromatic region (δ 7.0-8.0 ppm).
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid will appear as a broad singlet, typically at a very downfield chemical shift (δ > 10 ppm), and its position can be sensitive to the solvent and concentration.[4]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
-
Pyrimidine Carbons: The carbons of the pyrimidine ring are expected to resonate in the range of δ 140-165 ppm.
-
Thiophene Carbons: The carbons of the thiophene ring will appear in the aromatic region, typically between δ 120 and 140 ppm.
-
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing in the range of δ 160-175 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, which is characteristic of the hydrogen-bonded dimer.[5][6][7]
-
C=O Stretch: A strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid is anticipated between 1680 and 1720 cm⁻¹.[5][6][7]
-
C-O Stretch and O-H Bend: Bands corresponding to the C-O stretching and O-H bending vibrations of the carboxylic acid are expected in the fingerprint region (1200-1400 cm⁻¹).
-
Aromatic C-H and C=C/C=N Stretches: Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, while the C=C and C=N stretching vibrations of the pyrimidine and thiophene rings will be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
Electron impact mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 206. The fragmentation pattern would be expected to involve the loss of small neutral molecules.[8][9]
Caption: Plausible mass fragmentation pathway for 2-Thien-2-ylpyrimidine-5-carboxylic acid.
Biological Significance and Potential Applications
The thienopyrimidine scaffold is a well-established pharmacophore with a wide range of biological activities. The structural similarity of this scaffold to endogenous purines allows for its interaction with a variety of biological targets, including kinases, polymerases, and other enzymes.
While the specific biological profile of 2-Thien-2-ylpyrimidine-5-carboxylic acid has not been extensively reported, its structural features suggest it is a promising candidate for investigation in several therapeutic areas:
-
Oncology: Many thienopyrimidine derivatives have shown potent anticancer activity by targeting key signaling pathways involved in cell proliferation and survival. The 2-thienyl group can engage in important hydrophobic and π-stacking interactions within the active sites of target proteins.
-
Inflammation: The inhibition of inflammatory pathways is another hallmark of the thienopyrimidine class. This compound could be explored for its potential to modulate the production of pro-inflammatory cytokines and mediators.
-
Infectious Diseases: The antimicrobial properties of thienopyrimidines make them attractive starting points for the development of new anti-infective agents.
The carboxylic acid functionality at the 5-position is particularly significant for drug development. It can serve as a key pharmacophoric element, engaging in hydrogen bonding interactions with target proteins. Alternatively, it can be used as a synthetic handle to introduce a variety of substituents to probe the SAR and optimize the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Conclusion
2-Thien-2-ylpyrimidine-5-carboxylic acid is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its known properties, a plausible and detailed synthetic strategy, and an analysis of its expected spectroscopic characteristics. The rich pharmacology of the thienopyrimidine scaffold suggests that this compound and its derivatives are worthy of further investigation in the pursuit of new medicines to address unmet medical needs.
References
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
-
ResearchGate. (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters | Request PDF. Retrieved from [Link]
-
Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR: carboxylic acids. Retrieved from [Link]
- Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841.
-
California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
Sources
- 1. compoundchem.com [compoundchem.com]
- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. article.sapub.org [article.sapub.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
